molecular formula C15H15NO3 B12860279 (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate

Cat. No.: B12860279
M. Wt: 257.28 g/mol
InChI Key: LIKLLBNWKMRJST-CQSZACIVSA-N
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Description

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate is a chiral compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate typically involves the reaction of ethyl 2-phenylacetate with a formylated pyrrole derivative. One common method is the condensation of ethyl 2-phenylacetate with 2-formyl-1H-pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Ethyl 2-(2-carboxy-1H-pyrrol-1-yl)-2-phenylacetate.

    Reduction: Ethyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-2-phenylacetate.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
  • Ethyl (2-formyl-1H-pyrrol-1-yl)acetate
  • Pyrrolone and pyrrolidinone derivatives

Uniqueness

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate is unique due to its specific chiral configuration and the presence of both a formyl group and a phenylacetate moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl (2R)-2-(2-formylpyrrol-1-yl)-2-phenylacetate

InChI

InChI=1S/C15H15NO3/c1-2-19-15(18)14(12-7-4-3-5-8-12)16-10-6-9-13(16)11-17/h3-11,14H,2H2,1H3/t14-/m1/s1

InChI Key

LIKLLBNWKMRJST-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)N2C=CC=C2C=O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2C=O

Origin of Product

United States

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